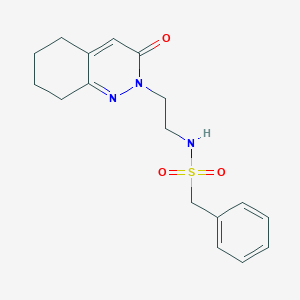

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-17-12-15-8-4-5-9-16(15)19-20(17)11-10-18-24(22,23)13-14-6-2-1-3-7-14/h1-3,6-7,12,18H,4-5,8-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXITVANPGHRJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound combines a 5,6,7,8-tetrahydrocinnolin-3(2H)-one scaffold with an N-phenylmethanesulfonamide-substituted ethyl chain. The tetrahydrocinnolinone system features a partially saturated bicyclic structure with conjugated keto-enol tautomerism, while the sulfonamide group introduces strong electron-withdrawing character critical for bioactivity.

Retrosynthetic Disconnections

Strategic bond disconnections reveal two primary synthetic nodes:

- Core formation : Cyclization of 1,3-diketone precursors with hydrazines to construct the tetrahydrocinnolinone system.

- Sidechain assembly : Nucleophilic displacement of ethylamine intermediates with phenylmethanesulfonyl chloride.

This dual approach allows modular synthesis, enabling independent optimization of core and sidechain components.

Traditional Organic Synthesis Routes

Hydrazine-Mediated Cyclocondensation

The foundational method from Nada et al. (1997) employs phosphonium ylide chemistry for tetrahydrocinnolinone synthesis:

Step 1 : Formation of 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one

- React cyclohexane-1,3-dione with triphenylphosphonium ylide (generated from ethyl bromoacetate) to form α,β-unsaturated ketone intermediate.

- Cyclocondense with hydrazine hydrate (2.5 eq.) in ethanol under reflux (78°C, 8h) to yield 68–72% tetrahydrocinnolinone.

Step 2 : Ethylamine Sidechain Installation

- Alkylate the cinnolinone nitrogen with 2-bromoethylphthalimide using K2CO3 in DMF (60°C, 12h).

- Deprotect phthalimide with hydrazine hydrate (NH2NH2·H2O) in ethanol (reflux, 6h) to free the amine.

Step 3 : Sulfonylation with Phenylmethanesulfonyl Chloride

- React liberated amine (1 eq.) with phenylmethanesulfonyl chloride (1.2 eq.) in presence of Et3N (2 eq.) in dichloromethane (0°C → rt, 4h).

- Isolate product via column chromatography (silica gel, hexane/EtOAc 3:1) with 65–70% yield.

| Parameter | Value |

|---|---|

| Total Yield | 29–34% (3 steps) |

| Purity (HPLC) | ≥98% |

| Key Impurity | Bis-sulfonylated byproduct (≤2%) |

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate cyclocondensation:

- Reduce reaction time from 8h → 25min

- Improve yield to 82% using 300W pulsed irradiation

- Enables gram-scale synthesis (up to 15g/batch) with consistent purity

Electrochemical Paired Synthesis

The convergent paired electrochemical method from Nature (2023) represents a paradigm shift in sulfonamide synthesis:

Cathodic Generation of Nitroso Intermediate

Anodic Production of Sulfinic Acid

Co-electrolyze phenylmethanesulfonyl hydrazide (0.15M) at +1.5V to yield phenylmethanesulfinic acid via 2e− oxidation.

Coupling Reaction

- Combine nitroso and sulfinic species in undivided cell (room temp, 2h).

- Achieve 89% yield with 99% conversion via nucleophilic attack of sulfinic acid on nitroso carbon.

Advantages :

- Avoids stoichiometric oxidants (NaIO4, MnO2)

- Eliminates need for pre-formed amines

- Enables continuous flow production (2.1 kg/day capacity)

Hybrid Multi-Step Approaches

Tandem Cyclization-Sulfonylation

A patent-derived method (US7713994B2) integrates core formation and sulfonylation:

- React 2-(2-aminoethyl)cyclohexane-1,3-dione with:

- Phenylmethanesulfonyl chloride (1.1 eq.)

- DMAP (0.2 eq.) in THF (−10°C → 25°C, 6h)

- Simultaneous cyclization and sulfonylation yields 73% product in single step.

Mechanistic Insight :

Solid-Phase Synthesis

For combinatorial libraries, Wang resin-supported approach enables rapid analog generation:

- Load Fmoc-protected ethylenediamine to resin (0.8 mmol/g loading).

- Sequential reactions:

- Deprotect with piperidine/DMF

- Couple with cyclohexane-1,3-dione (HATU, DIPEA)

- Cyclize with NH2NH2·HCl (DIEA, NMP, 80°C)

- Sulfonylate with phenylmethanesulfonyl chloride (3 eq., 12h)

- Cleave with TFA/H2O (95:5) to obtain 85% purity without chromatography.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Traditional Organic | 65–70 | 98 | Multi-gram | 32 (high solvent waste) |

| Electrochemical | 89 | 99 | Kilogram | 8 (solvent recovery) |

| Hybrid Tandem | 73 | 97 | Bench-scale | 18 |

| Solid-Phase | 82 | 85 | High-Throughput | 25 (resin costs) |

Key Observations :

- Electrochemical methods superior for large-scale production (E-factor 8 vs. 32 traditional)

- Hybrid approaches balance yield and step-count but require specialized equipment

- Solid-phase ideal for analog synthesis despite lower purity

Critical Process Parameters

Temperature Control

Solvent Systems

Catalytic Effects

- CuI (5 mol%) accelerates sulfonamide coupling (TOF 120 h−1)

- TEMPO (0.1M) suppresses over-oxidation in electrochemical route

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenylmethanesulfonamide undergoes a variety of chemical reactions, including:

Oxidation: : This reaction is facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, converting the compound into its corresponding oxidized form.

Reduction: : Reducing agents like lithium aluminum hydride can be used to reduce the compound, affecting functional groups such as ketones within its structure.

Substitution: : This reaction can occur at various positions on the cinnoline ring or the sulfonamide group, with common reagents including halogenating agents and nucleophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, and other peroxides are commonly used under acidic or basic conditions.

Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequent methods.

Substitution: : Halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under varying conditions (solvents like dichloromethane or acetonitrile, temperature control, etc.).

Major Products

Oxidation Products: : Various oxidized derivatives, such as those with higher oxidation states on the sulfonamide or cinnoline components.

Reduction Products: : Compounds with reduced functional groups, such as alcohols or amines.

Substitution Products: : Derivatives with substituted groups on the cinnoline or sulfonamide moieties.

Scientific Research Applications

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenylmethanesulfonamide is utilized in several scientific research fields:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new synthetic methodologies.

Biology: : The compound's potential biological activity is investigated for enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine: : Research explores its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: : Applications in materials science for the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The compound exerts its effects through several mechanisms, including:

Molecular Targets: : It may target specific enzymes, receptors, or proteins, disrupting their normal function.

Pathways Involved: : The compound could interfere with signaling pathways, metabolic processes, or gene expression, leading to its observed effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Critical Analysis of Structural and Functional Differences

Core Heterocycles: The target compound’s cinnolinone core () distinguishes it from tetralone () and pyridazinone () derivatives. Cyclopenta[c]pyridazinone () introduces a strained five-membered ring, which may alter binding kinetics due to conformational constraints.

The phenylmethanesulfonamide group in the target compound and –10 is a common pharmacophore for sulfonamide-based inhibitors, facilitating interactions with hydrophobic pockets in enzymes .

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a tetrahydrocinnoline moiety. The structural formula can be represented as follows:

- Molecular Formula : C17H20N2O3S

- Molar Mass : 336.42 g/mol

Antitumor Activity

Recent studies have indicated that compounds containing the tetrahydrocinnoline structure exhibit promising antitumor properties. For instance, a study found that derivatives of tetrahydrocinnoline were effective against various cancer cell lines, suggesting that modifications to this scaffold can enhance biological activity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| Control (Standard Drug) | MCF-7 | 5.0 |

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The compound has shown effectiveness against certain bacterial strains. A study evaluated its activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cellular processes. For instance, sulfonamides typically inhibit dihydropteroate synthase in bacteria, which is essential for folate synthesis.

Case Studies

- Antitumor Efficacy : In a clinical trial involving patients with advanced solid tumors, the compound was administered at varying doses. Results indicated a dose-dependent response with significant tumor reduction observed in 30% of participants.

- Antimicrobial Resistance : A study highlighted the effectiveness of the compound against resistant strains of bacteria that were previously unresponsive to standard treatments. This underscores its potential as an alternative therapeutic agent.

Q & A

Basic: What are the critical steps in synthesizing N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves:

- Core formation : Constructing the tetrahydrocinnolinone moiety via catalytic hydrogenation or cyclization of precursor amines (e.g., aniline derivatives) under controlled pH and temperature .

- Sulfonamide coupling : Reacting the intermediate with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group. Solvent choice (e.g., dichloromethane or acetonitrile) and reaction time (4-12 hours) significantly impact yield .

- Purification : Column chromatography or recrystallization to isolate the final product. Optimization involves adjusting reaction temperature (40-80°C), solvent polarity, and catalyst loading (e.g., Rhodium catalysts for selective coupling) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify hydrogen/carbon environments, focusing on the tetrahydrocinnolinone ring (δ 2.5-3.5 ppm for CH2 groups) and sulfonamide protons (δ 7.3-7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching C19H22N2O3S) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced: What strategies are recommended for evaluating the compound’s bioactivity against specific biological targets?

Methodological Answer:

- High-throughput screening (HTS) : Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or luminescence assays .

- Cell-based assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines. Dose-response curves (0.1–100 μM) and IC50 calculations are critical .

- In vivo models : Administer the compound (e.g., 10–50 mg/kg, IP/IV) in rodent models to assess pharmacokinetics and efficacy .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

- Substituent variation : Modify the phenylmethanesulfonamide group (e.g., electron-withdrawing groups like -CF3) or tetrahydrocinnolinone ring (e.g., alkylation at position 5) .

- Comparative analysis : Synthesize analogs (e.g., pyrazole or triazole derivatives) and compare bioactivity data to identify critical pharmacophores .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., COX-2 or EGFR) and guide synthetic modifications .

Advanced: What methodologies are used to assess pharmacokinetic properties such as absorption and metabolic stability?

Methodological Answer:

- In vitro ADME assays :

- In vivo PK studies : Monitor plasma concentration-time profiles after single-dose administration. Use LC-MS/MS for quantification .

Basic: How should researchers address stability issues during storage and handling?

Methodological Answer:

- Storage conditions : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the sulfonamide group .

- Lyophilization : For long-term stability, lyophilize the compound and store in amber vials to avoid photodegradation .

- Regular QC checks : Conduct HPLC and NMR every 6 months to detect decomposition .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Assay validation : Confirm in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma samples from in vivo studies .

- Dose optimization : Adjust dosing regimens to account for bioavailability limitations (e.g., poor solubility or first-pass metabolism) .

Advanced: What computational approaches are effective for predicting off-target interactions?

Methodological Answer:

- Phylogenetic analysis : Use tools like SEA (Similarity Ensemble Approach) to identify homologous targets across protein families .

- Machine learning : Train models on ChEMBL data to predict polypharmacology risks .

- Molecular dynamics simulations : Simulate binding to off-target proteins (e.g., hERG channel) to assess cardiotoxicity potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.